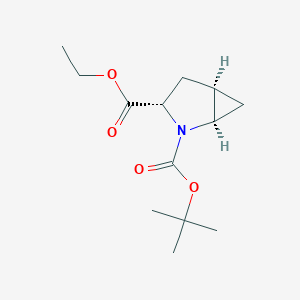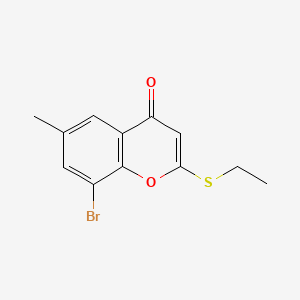
N-Boc-L-trans-4,5-methanoprolineEthylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-L-trans-4,5-methanoproline ethyl ester is a chemical compound that belongs to the class of carboxylic acid derivatives. It is characterized by its unique bicyclic structure, which includes a proline derivative with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-trans-4,5-methanoproline ethyl ester typically involves the reaction of di-tert-butyl dicarbonate with D-cis-4,5-methanoprolineamide methanesulfonic acid salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Protection of the amine group: The amine group of the proline derivative is protected using di-tert-butyl dicarbonate.
Cyclopropanation: The protected amine undergoes a stereoselective cyclopropanation reaction to form the bicyclic structure.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of N-Boc-L-trans-4,5-methanoproline ethyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-trans-4,5-methanoproline ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are employed to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected amines, which can be further functionalized.
Scientific Research Applications
N-Boc-L-trans-4,5-methanoproline ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-L-trans-4,5-methanoproline ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-trans-4-hydroxyproline: Another proline derivative with a Boc protecting group.
N-Boc-trans-4-N-Fmoc-amino-L-proline: A compound with both Boc and Fmoc protecting groups.
Boc-Hyp-OH: A hydroxyproline derivative with a Boc protecting group.
Uniqueness
N-Boc-L-trans-4,5-methanoproline ethyl ester is unique due to its bicyclic structure and the presence of both Boc and ethyl ester groups. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-BBBLOLIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2C[C@H]2N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B8248501.png)
![6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8248503.png)
![tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate](/img/structure/B8248508.png)
![5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine](/img/structure/B8248515.png)
![2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B8248524.png)


![ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride](/img/structure/B8248546.png)
![tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B8248554.png)
![tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8248560.png)
![benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate](/img/structure/B8248565.png)
![N-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8248580.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B8248587.png)
